REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:20])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:18]=[C:17](O)[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10]=2)=[CH:5][CH:4]=1.O=P(Cl)(Cl)[Cl:23]>>[Cl:23][C:17]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=[C:9]([C:6]2[CH:7]=[CH:8][C:3]([N:2]([CH3:20])[CH3:1])=[CH:4][CH:5]=2)[N:18]=1
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=C1)C1=NC2=CC=CC=C2C(=N1)O)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 5 h at 140° C. in an oil bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 100-mL round-bottom flask purged
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Type
|
TEMPERATURE
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Details
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maintained with an inert atmosphere of nitrogen
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Type
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CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum
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Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 50 mL of dichloromethane
|
Type
|
WASH
|
Details
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The resulting mixture was washed with 2×20 mL of saturation sodium bicarbonate solution and 1×20 mL of brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The mixture was dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
This resulted in 2.0 g (93%) of 4-(4-chloroquinazolin-2-yl)-N,N-dimethylaniline as a red solid
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC2=CC=CC=C12)C1=CC=C(N(C)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |